
4-Bromo-2-trifluoroacetyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-trifluoroacetyl-1-indanone is a chemical compound with the molecular formula C11H6BrF3O2 It is a derivative of 1-indanone, featuring a bromine atom at the 4-position and a trifluoroacetyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of 4-Bromo-2-trifluoroacetyl-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-trifluoroacetyl-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-trifluoroacetyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-indanone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-Trifluoroacetyl-1-indanone: Lacks the bromine atom, affecting its substitution reactions and biological activity.
4-Chloro-2-trifluoroacetyl-1-indanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-trifluoroacetyl-1-indanone is unique due to the presence of both bromine and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .
Propiedades
Fórmula molecular |
C11H6BrF3O2 |
|---|---|
Peso molecular |
307.06 g/mol |
Nombre IUPAC |
4-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6BrF3O2/c12-8-3-1-2-5-6(8)4-7(9(5)16)10(17)11(13,14)15/h1-3,7H,4H2 |
Clave InChI |
PCRDWXWMFRWRPL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


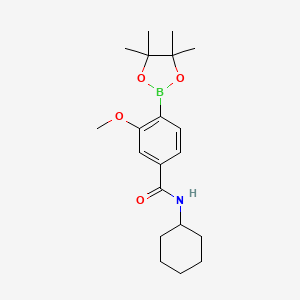

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
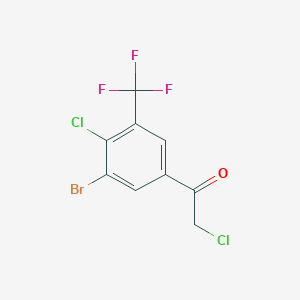
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)


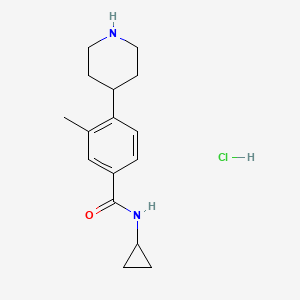
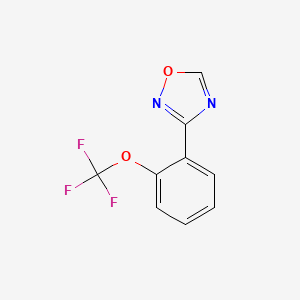
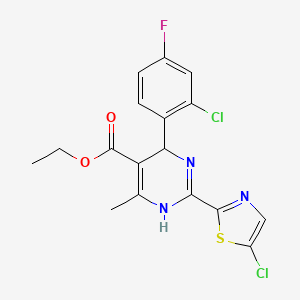
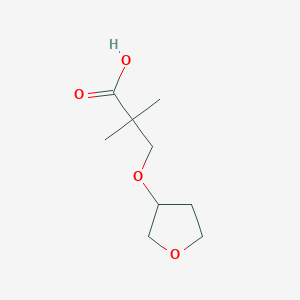
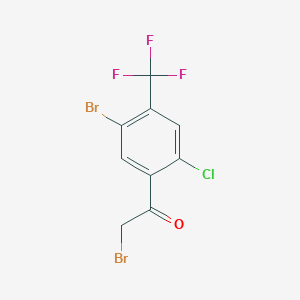
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
